2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid
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Overview
Description
2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID is a complex organic compound that features a biphenyl structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the biphenyl moiety, isoindole, and chlorobenzoic acid, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of the biphenyl core. Common synthetic methods include:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This method is used to introduce acyl groups into the biphenyl structure, often employing aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Continuous Flow Synthesis: This method allows for the efficient and controlled production of the compound by continuously feeding reactants through a reactor.
Batch Processing: Traditional batch processing methods can also be employed, where reactants are combined in a single vessel and allowed to react under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can undergo electrophilic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chlorobenzoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aluminum Chloride: Employed in Friedel-Crafts acylation.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, electrophilic substitution can yield various substituted biphenyl derivatives .
Scientific Research Applications
2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the isoindole and chlorobenzoic acid groups can form hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diamino-[1,1’-Biphenyl]-4,4’-Dicarboxylic Acid: Shares the biphenyl core but differs in functional groups.
2-Amino-4,4’-Biphenyldicarboxylic Acid: Another biphenyl derivative with distinct functional groups.
Uniqueness
2-(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4-CHLOROBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isoindole and chlorobenzoic acid groups distinguishes it from other biphenyl derivatives .
Properties
Molecular Formula |
C28H17ClN2O5 |
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Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-chloro-2-[[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C28H17ClN2O5/c29-18-11-13-21(28(35)36)23(15-18)30-25(32)17-10-12-20-22(14-17)27(34)31(26(20)33)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H,(H,30,32)(H,35,36) |
InChI Key |
QTAMNXJCDSALCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)O |
Origin of Product |
United States |
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